
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, also known as HM-3, is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. HM-3 belongs to the class of quinoline-based compounds, which have shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
作用机制
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can alter the expression of genes that are involved in cell growth and survival, leading to the induction of apoptosis in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can induce apoptosis, inhibit cell growth and proliferation, and inhibit the formation of blood vessels that supply nutrients to tumors. In Alzheimer's and Parkinson's disease, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the main advantages of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is its potent anti-cancer properties, which make it a promising candidate for the development of cancer therapeutics. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's and Parkinson's disease, which are major public health concerns. However, there are also some limitations to the use of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in lab experiments. For example, the synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is not fully understood, which makes it difficult to predict its effects in different biological systems.
未来方向
There are several future directions for research on N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. Another area of research is the elucidation of the mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide, which could lead to the development of more targeted and effective therapies. Additionally, further research is needed to explore the potential therapeutic applications of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide in other diseases, such as inflammatory disorders and autoimmune diseases. Finally, the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide derivatives with improved pharmacological properties could lead to the development of more effective and safe therapies.
合成方法
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide involves a multi-step process, which begins with the reaction of 2-methyl-N-propylbenzamide with 8-methyl-2-quinolone in the presence of a base catalyst. The resulting intermediate is then treated with hydroxylamine to form the final product, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide. The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is cancer treatment. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has potent anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide has shown potential in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methyl-N-propylbenzamide can inhibit the aggregation of amyloid-beta and alpha-synuclein, which are proteins that are implicated in the pathogenesis of these diseases.
属性
IUPAC Name |
2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-4-12-24(22(26)19-11-6-5-8-15(19)2)14-18-13-17-10-7-9-16(3)20(17)23-21(18)25/h5-11,13H,4,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMACBCLPKXSKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7704622.png)
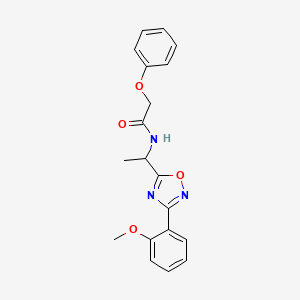
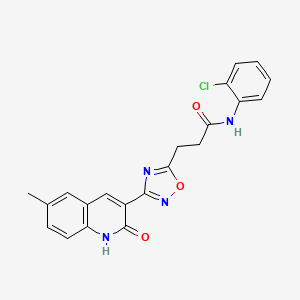
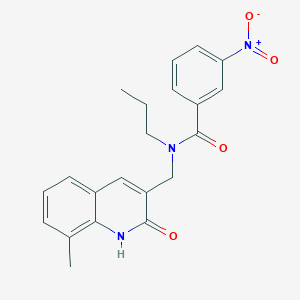
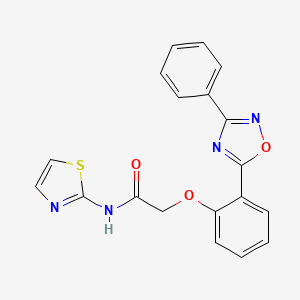
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7704670.png)

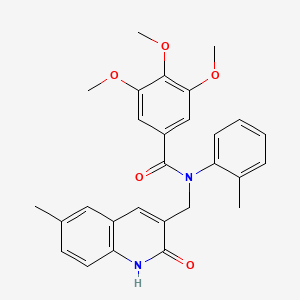
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2-ethoxyphenyl)acetamide](/img/structure/B7704695.png)
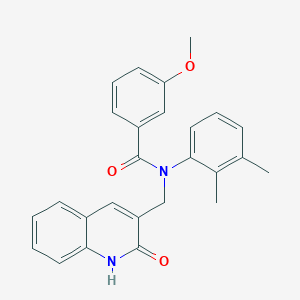
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
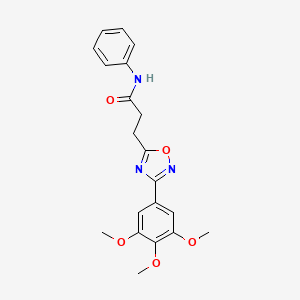
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)